3-Ethynylbenzonitrile

Description

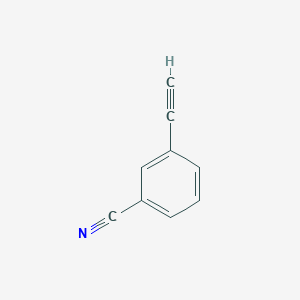

Structure

3D Structure

Properties

IUPAC Name |

3-ethynylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXNEEFXYBSZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477365 | |

| Record name | 3-Ethynylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171290-53-2 | |

| Record name | 3-Ethynylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171290-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethynylbenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylbenzonitrile, a bifunctional aromatic compound featuring both a nitrile and a terminal alkyne group, serves as a versatile and valuable building block in the realms of organic synthesis, medicinal chemistry, and materials science. Its unique electronic properties and the orthogonal reactivity of its functional groups make it an attractive scaffold for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in the context of drug discovery and development.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₅N | [4] |

| Molecular Weight | 127.14 g/mol | [4] |

| CAS Number | 171290-53-2 | [5][6] |

| Appearance | Not specified; likely a solid at room temperature | |

| Boiling Point (Predicted) | 230.2 ± 23.0 °C | [2] |

| Density (Predicted) | 1.037 g/mL at 25 °C | [2] |

| Solubility | Generally soluble in organic solvents | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While complete spectral data with peak assignments for the 3-isomer is not available in the provided search results, typical characteristic absorptions and resonances can be predicted based on its structure and data for analogous compounds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitrile and alkyne functional groups.

-

C≡N Stretch: A strong, sharp absorption band is anticipated in the region of 2220-2240 cm⁻¹ for the aromatic nitrile[7].

-

≡C-H Stretch: A sharp, medium-intensity band should appear around 3300 cm⁻¹ corresponding to the stretching of the acetylenic C-H bond.

-

C≡C Stretch: A weak to medium absorption is expected in the 2100-2140 cm⁻¹ region for the carbon-carbon triple bond.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching vibrations[8].

-

Aromatic C=C Stretch: Bands in the 1400-1600 cm⁻¹ region are indicative of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals for the aromatic protons and the acetylenic proton. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The acetylenic proton is expected to be a singlet in the region of δ 3.0-3.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the two acetylenic carbons, and the nitrile carbon. The nitrile carbon (C≡N) is typically found in the range of δ 110-125 ppm. The acetylenic carbons (C≡C) would appear in the δ 70-90 ppm region. The aromatic carbons would resonate in the δ 110-140 ppm range.

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 127. The fragmentation pattern would likely involve the loss of HCN (m/z = 27) and other characteristic fragments of the aromatic ring.

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide[9]. A typical synthetic route involves the coupling of a protected alkyne, such as trimethylsilylacetylene, with 3-bromobenzonitrile, followed by the removal of the silyl protecting group.

Synthesis of this compound via Sonogashira Coupling

This protocol is adapted from established procedures for the synthesis of similar aryl alkynes[10][11].

Step 1: Sonogashira Coupling of 3-Bromobenzonitrile with Trimethylsilylacetylene

Materials:

-

3-Bromobenzonitrile

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 3-bromobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Add anhydrous triethylamine and anhydrous THF as solvents.

-

To the stirred mixture, add trimethylsilylacetylene (1.2-1.5 eq) dropwise.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, 3-((trimethylsilyl)ethynyl)benzonitrile, by column chromatography on silica gel.

Step 2: Deprotection of 3-((Trimethylsilyl)ethynyl)benzonitrile

Materials:

-

3-((Trimethylsilyl)ethynyl)benzonitrile

-

Potassium carbonate (K₂CO₃) or a fluoride source (e.g., tetrabutylammonium fluoride - TBAF)

-

Methanol or Tetrahydrofuran

Procedure:

-

Dissolve 3-((trimethylsilyl)ethynyl)benzonitrile in methanol.

-

Add potassium carbonate (a slight excess) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material has been fully converted.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude this compound.

-

If necessary, purify the product by column chromatography or recrystallization.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile synthon for a variety of chemical transformations.

-

Reactions of the Alkyne Group: The terminal alkyne is amenable to a range of reactions, including:

-

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction for the formation of 1,4-disubstituted 1,2,3-triazoles[12][13][14]. This reaction is particularly valuable in bioconjugation and medicinal chemistry for linking molecular fragments.

-

Further Sonogashira Couplings: The terminal alkyne can participate in further Sonogashira reactions to create more complex diarylacetylene structures.

-

Cycloaddition Reactions: The alkyne can undergo various cycloaddition reactions to form diverse heterocyclic systems.

-

-

Reactions of the Nitrile Group: The nitrile group can be transformed into other functional groups, such as:

-

Hydrolysis: Hydrolysis of the nitrile under acidic or basic conditions yields a carboxylic acid.

-

Reduction: Reduction of the nitrile can afford a primary amine.

-

Cycloadditions: The nitrile group can participate in cycloaddition reactions to form heterocycles like tetrazoles.

-

Role in Drug Discovery and Development

Benzonitrile derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties[15]. The ethynyl group in this compound provides a key handle for derivatization and the introduction of pharmacophoric groups.

This compound as a Scaffold for mGluR5 Antagonists

A significant application of this compound and its derivatives is in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders, including anxiety, depression, addiction, and Fragile X syndrome[9][16].

mGluR5 Signaling Pathway: Activation of mGluR5 by its endogenous ligand, glutamate, initiates a signaling cascade through the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC)[9][17]. These downstream signaling events modulate neuronal excitability and synaptic function. Dysregulation of this pathway is associated with several neurological disorders[3][18].

This compound serves as a key intermediate in the synthesis of potent and selective mGluR5 NAMs. The ethynyl group allows for the introduction of various substituents that can modulate the pharmacological properties of the final compounds, such as potency, selectivity, and pharmacokinetic profiles. The design and synthesis of kinase inhibitors is another area where benzonitrile derivatives have shown significant promise[15][19][20][21].

Conclusion

This compound is a highly valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with the reactivity of its nitrile and alkyne functionalities, provide a robust platform for the development of novel compounds with diverse applications. The established synthetic protocols, particularly the Sonogashira coupling, allow for its efficient preparation. As research into the therapeutic potential of targeting signaling pathways like mGluR5 continues to expand, the importance of key building blocks such as this compound is set to grow, offering new avenues for the development of innovative therapeutics for a range of challenging diseases.

References

- 1. 4-乙炔基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3032-92-6 CAS MSDS (4-Ethynylbenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. mGluR5 as a Potential Orchestrator of Astrocyte Interactions in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kbfi.ee [kbfi.ee]

- 5. 3-ETHYNYL-BENZONITRILE | 171290-53-2 [chemicalbook.com]

- 6. 171290-53-2|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]

- 10. rsc.org [rsc.org]

- 11. depts.washington.edu [depts.washington.edu]

- 12. Click Chemistry [organic-chemistry.org]

- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 14. interchim.fr [interchim.fr]

- 15. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The role of metabotropic glutamate receptor 5 in the pathogenesis of mood disorders and addiction: combining preclinical evidence with human Positron Emission Tomography (PET) studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of Metabotropic Glutamate Receptors in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design and synthesis of 3,7-diarylimidazopyridines as inhibitors of the VEGF-receptor KDR. | Semantic Scholar [semanticscholar.org]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Ethynylbenzonitrile (CAS: 171290-53-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethynylbenzonitrile, a versatile aromatic compound with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis via the Sonogashira coupling reaction, and presents its characteristic spectroscopic data. Furthermore, it explores the biological significance of the benzonitrile scaffold, with a particular focus on its role as an enzyme inhibitor in the context of drug discovery. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, drug development, and materials science.

Chemical and Physical Properties

This compound, also known as (m-cyanophenyl)acetylene or 3-cyanophenylacetylene, is a bifunctional organic molecule incorporating both a nitrile and a terminal alkyne group on a benzene ring.[1] This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 171290-53-2 | [1] |

| Molecular Formula | C₉H₅N | [1] |

| Molecular Weight | 127.14 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | 42-45 °C | |

| Canonical SMILES | C#CC1=CC(=CC=C1)C#N | [1] |

| InChI Key | OFXNEEFXYBSZJQ-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 23.8 Ų | [1] |

| Complexity | 199 | [1] |

| Hydrogen Bond Acceptor Count | 1 | |

| Heavy Atom Count | 10 | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[2] A typical synthetic route involves the coupling of 3-bromobenzonitrile with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by deprotection of the silyl group.

Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis of this compound from 3-bromobenzonitrile and trimethylsilylacetylene.

Materials:

-

3-Bromobenzonitrile

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromobenzonitrile (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous triethylamine (2.0 eq) and anhydrous tetrahydrofuran.

-

Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 3-((trimethylsilyl)ethynyl)benzonitrile.

-

Deprotection: Dissolve the crude product in THF and add a 1 M solution of tetrabutylammonium fluoride in THF (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Purification: After completion of the deprotection, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.[3][4][5][6]

Diagram 1: Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring, and a singlet for the acetylenic proton around δ 3.0-3.5 ppm. The splitting pattern in the aromatic region will be complex due to meta-coupling. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the nine carbon atoms. Characteristic peaks include those for the two acetylenic carbons (δ 80-90 ppm), the nitrile carbon (δ 115-120 ppm), and the aromatic carbons (δ 120-140 ppm). |

| FTIR | The infrared spectrum will show characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the C≡N stretch (around 2230 cm⁻¹). |

| Mass Spec. | The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 127. |

Note: The exact chemical shifts and peak positions may vary depending on the solvent and instrument used.[7][8]

Biological Significance and Applications in Drug Discovery

The benzonitrile scaffold is a prominent feature in a variety of biologically active molecules and approved pharmaceuticals. The nitrile group can act as a bioisostere for other functional groups and can participate in key interactions with biological targets.

Enzyme Inhibition

Diagram 2: Cholesterol Biosynthesis Pathway and Squalene Epoxidase Inhibition

Caption: Inhibition of Squalene Epoxidase in the cholesterol biosynthesis pathway.

Anticancer and Antimicrobial Potential

The benzonitrile moiety is present in several anticancer and antimicrobial agents. The mechanism of action for these compounds can be diverse, including the inhibition of kinases, disruption of microtubule polymerization, and interference with bacterial cell wall synthesis. The electron-withdrawing nature of the nitrile group can influence the electronic properties of the aromatic ring, which can be crucial for binding to target proteins. The ethynyl group in this compound provides a reactive handle for further chemical modifications, such as click chemistry, which can be utilized to generate libraries of compounds for biological screening.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential for applications in both drug discovery and materials science. Its synthesis is well-established through the robust Sonogashira coupling reaction. The presence of both a nitrile and a terminal alkyne group allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures. While the specific biological activities of this compound are an area requiring further investigation, the established importance of the benzonitrile scaffold in medicinal chemistry suggests that this compound and its derivatives are promising candidates for future research and development efforts. This technical guide serves as a foundational resource for scientists and researchers looking to explore the potential of this intriguing molecule.

References

- 1. rsc.org [rsc.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. magritek.com [magritek.com]

- 4. m.youtube.com [m.youtube.com]

- 5. orgsyn.org [orgsyn.org]

- 6. rroij.com [rroij.com]

- 7. forskning.ruc.dk [forskning.ruc.dk]

- 8. youtube.com [youtube.com]

- 9. Targeting squalene epoxidase in the treatment of metabolic-related diseases: current research and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Route for 3-Ethynylbenzonitrile: An In-depth Technical Guide

Introduction

3-Ethynylbenzonitrile, also known as (m-cyanophenyl)acetylene, is a valuable bifunctional building block in organic synthesis. Its rigid structure, featuring both a nitrile group and a terminal alkyne, makes it a crucial intermediate for the synthesis of pharmaceuticals, functional materials, and complex molecular architectures. The nitrile group can be transformed into amines, amides, or carboxylic acids, while the alkyne functionality allows for participation in a wide array of reactions, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and various cross-coupling reactions.

This technical guide provides a detailed overview of a robust and widely-used synthetic pathway to this compound. The core of this strategy involves a two-step sequence: a palladium-catalyzed Sonogashira coupling to construct the carbon-carbon triple bond, followed by a deprotection step to reveal the terminal alkyne. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a logical workflow visualization.

Core Synthesis Pathway: Sonogashira Coupling and Deprotection

The most efficient and common route for preparing this compound starts from the commercially available 3-Bromobenzonitrile.[1][2][3] The synthesis proceeds in two key steps:

-

Sonogashira Coupling: 3-Bromobenzonitrile is coupled with a protected acetylene source, typically (trimethylsilyl)acetylene (TMSA), using a palladium catalyst and a copper(I) co-catalyst.[4][5][6] This reaction forms the silyl-protected intermediate, 3-[(trimethylsilyl)ethynyl]benzonitrile.

-

Silyl Group Deprotection: The trimethylsilyl (TMS) protecting group is selectively removed from the intermediate product under mild basic conditions to yield the final this compound.[7][8][9]

The overall workflow is illustrated below.

Quantitative Data Summary

The following table summarizes the key parameters and expected outcomes for each step in the synthesis of this compound, based on established protocols for similar substrates.[7]

| Step | Reaction Type | Starting Material | Key Reagents & Catalysts | Solvent | Typical Yield |

| 1 | Sonogashira Coupling | 3-Bromobenzonitrile | (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI | Triethylamine | >95% |

| 2 | Silyl Deprotection | 3-[(Trimethylsilyl)ethynyl]benzonitrile | Potassium Hydroxide (KOH) | Methanol | >90% |

Detailed Experimental Protocols

Step 1: Synthesis of 3-[(Trimethylsilyl)ethynyl]benzonitrile via Sonogashira Coupling

This procedure details the palladium-catalyzed cross-coupling of 3-Bromobenzonitrile with (trimethylsilyl)acetylene.[4][7] The reaction is performed under an inert atmosphere to prevent oxidative side reactions, such as the homocoupling of the alkyne (Glaser coupling).[4]

Materials & Reagents:

-

3-Bromobenzonitrile

-

(Trimethylsilyl)acetylene (TMSA)

-

Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas

-

Round-bottom flask, magnetic stirrer, syringe, and standard glassware

Procedure:

-

To a dry round-bottom flask containing a magnetic stir bar, add 3-Bromobenzonitrile (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.01 equiv.), and copper(I) iodide (0.01 equiv.).

-

Seal the flask with a septum and degas by evacuating and back-filling with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous triethylamine via syringe to the flask to dissolve the solids.

-

To the stirring solution, add (trimethylsilyl)acetylene (1.1 equiv.) dropwise via syringe.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting 3-Bromobenzonitrile is consumed (typically 2-4 hours).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product, 3-[(trimethylsilyl)ethynyl]benzonitrile, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield a pure solid.

Step 2: Synthesis of this compound via Deprotection

This protocol describes the removal of the trimethylsilyl protecting group using potassium hydroxide in methanol, a simple and efficient method.[7] An alternative common method involves using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[9][10]

Materials & Reagents:

-

3-[(Trimethylsilyl)ethynyl]benzonitrile

-

Potassium hydroxide (KOH)

-

Methanol

-

Hexane

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Dissolve the 3-[(trimethylsilyl)ethynyl]benzonitrile (1.0 equiv.) from Step 1 in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Add potassium hydroxide (approx. 2.0 equiv.) to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

-

Once the reaction is complete, carefully add deionized water to the flask.

-

Transfer the mixture to a separatory funnel and extract three times with hexane or diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be further purified by column chromatography or recrystallization if necessary to yield the final product.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-ブロモベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. depts.washington.edu [depts.washington.edu]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. scispace.com [scispace.com]

- 8. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 10. youtube.com [youtube.com]

Spectroscopic Profile of 3-Ethynylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethynylbenzonitrile (CAS No. 171290-53-2), a valuable building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₅N, with a molecular weight of 127.14 g/mol . The spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.84 | ddd | 7.9, 1.4, 1.0 | H-4 |

| 7.78 | t | 1.4 | H-2 |

| 7.69 | dt | 7.8, 1.3 | H-6 |

| 7.51 | t | 7.8 | H-5 |

| 3.15 | s | C≡C-H |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 136.3 | C-4 |

| 135.2 | C-2 |

| 133.0 | C-6 |

| 129.7 | C-5 |

| 123.5 | C-1 |

| 118.0 | C≡N |

| 112.9 | C-3 |

| 82.2 | C ≡CH |

| 78.5 | C≡C H |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~3080 | Medium | Aromatic C-H stretch |

| ~2230 | Strong, Sharp | C≡N stretch |

| ~2110 | Medium, Sharp | C≡C stretch |

| 1600-1450 | Medium to Weak | Aromatic C=C bending |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 127 | 100 | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [M - C₂H₂]⁺ |

| 75 | Moderate | [C₆H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

Sample Preparation: A 10-20 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

Spectral Width: 0-12 ppm.

-

Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used as an internal standard.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048.

-

Spectral Width: 0-220 ppm.

-

Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) is used as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans/second.

-

Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 3-Ethynylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-ethynylbenzonitrile, a key molecular scaffold in contemporary medicinal chemistry. This document details its molecular structure, physicochemical properties, and a robust synthetic protocol. Furthermore, it outlines experimental methods for the characterization and evaluation of its potential biological activity, particularly in the context of neuroscience research.

Molecular Structure and Properties

This compound, also known as (m-cyanophenyl)acetylene, is an aromatic compound featuring both a nitrile and a terminal alkyne functional group. This unique combination of electron-withdrawing and reactive moieties makes it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | (m-Cyanophenyl)acetylene, 3-Cyanoethynylbenzene, 3-Cyanophenylacetylene |

| CAS Number | 171290-53-2 |

| Molecular Formula | C₉H₅N |

| Molecular Weight | 127.14 g/mol |

| Canonical SMILES | C#CC1=CC(=CC=C1)C#N |

| InChI | InChI=1S/C9H5N/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6H |

| InChIKey | OFXNEEFXYBSZJQ-UHFFFAOYSA-N |

| Property | Value |

| Appearance | Light yellow to yellow solid |

| Boiling Point | 223.4 ± 23.0 °C (Predicted)[1] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted)[1] |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process involving a Sonogashira cross-coupling reaction followed by the deprotection of a silyl-protected alkyne. This method offers high yields and functional group tolerance.

Step 1: Sonogashira Coupling of 3-Bromobenzonitrile and Ethynyltrimethylsilane

This step couples 3-bromobenzonitrile with (trimethylsilyl)acetylene to form 3-((trimethylsilyl)ethynyl)benzonitrile.

-

Materials:

-

3-Bromobenzonitrile

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF and anhydrous triethylamine to the flask.

-

Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalysts.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-((trimethylsilyl)ethynyl)benzonitrile.

-

Step 2: Deprotection of 3-((trimethylsilyl)ethynyl)benzonitrile

This step removes the trimethylsilyl (TMS) protecting group to yield the final product, this compound.

-

Materials:

-

3-((Trimethylsilyl)ethynyl)benzonitrile

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve 3-((trimethylsilyl)ethynyl)benzonitrile (1.0 eq) in a mixture of THF and methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with diethyl ether and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be further purified by column chromatography or recrystallization.

-

Spectroscopic Characterization

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

| 7.62 (d, J=8Hz, 2H, aryl-H) | 132.8 |

| 7.57 (d, J=8Hz, 2H, aryl-H) | 132.2 |

| 3.30 (s, 1H, alkynyl-H) | 127.2 |

| 118.4 | |

| 112.5 | |

| 82.0 | |

| 81.8 |

Data for 4-ethynylbenzonitrile is presented as a representative example[2].

The IR spectrum of an aromatic nitrile with a terminal alkyne will show characteristic peaks for the C≡N and C≡C stretching vibrations.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Alkyne C-H Stretch | ~3300 (s) |

| Nitrile C≡N Stretch | 2240 - 2220 (m) |

| Alkyne C≡C Stretch | 2260 - 2100 (v) |

| Aromatic C-H Stretch | ~3030 (v) |

| Aromatic C=C Bending | 1700 - 1500 (m,m) |

Characteristic absorption ranges are provided[3].

Mass spectrometry will confirm the molecular weight of this compound.

| Technique | Expected [M]+ or [M+H]⁺ (m/z) |

| Electron Ionization (EI) | 127.04 |

| Electrospray Ionization (ESI) | 128.05 |

Biological Activity and Signaling Pathways

Derivatives of ethynylbenzonitrile have garnered significant interest as modulators of the metabotropic glutamate receptor subtype 5 (mGluR5) . This receptor is implicated in a variety of neurological and psychiatric disorders, making it an important target for drug discovery. Fluorinated analogs of ethynylbenzonitrile have been developed as high-affinity radioligands for positron emission tomography (PET) imaging of mGluR5 in the brain[4][5]. This suggests that this compound is a key pharmacophore for interacting with the allosteric site of the mGluR5 receptor.

This protocol describes a competitive binding assay to determine the affinity of a test compound, such as this compound, for the mGluR5 receptor.

-

Materials:

-

Cell membranes prepared from cells expressing human mGluR5

-

Radioligand (e.g., [³H]MPEP or a suitable alternative)

-

Test compound (this compound)

-

Non-specific binding control (e.g., a high concentration of a known mGluR5 ligand)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, assay buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Visualizations

References

Reactivity Profile of the Ethynyl Group in 3-Ethynylbenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylbenzonitrile is a versatile bifunctional building block in organic synthesis, incorporating both a reactive terminal alkyne (ethynyl group) and a cyano-substituted aromatic ring. This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide array of complex organic molecules, including pharmaceuticals, functional materials, and molecular probes. The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the ethynyl moiety, modulating its participation in various chemical transformations. This technical guide provides a comprehensive overview of the reactivity profile of the ethynyl group in this compound, with a focus on its applications in cycloaddition reactions, metal-catalyzed cross-coupling reactions, and nucleophilic additions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate its use in research and development.

Metal-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, coupling terminal alkynes with aryl or vinyl halides.[1][2] This reaction is particularly effective for this compound, enabling the straightforward synthesis of diarylacetylene derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3][4]

General Reaction Scheme

The Sonogashira coupling of this compound with an aryl halide can be represented as follows:

Caption: General scheme of the Sonogashira coupling reaction.

Quantitative Data for Sonogashira Coupling Reactions

| Aryl Halide | Pd-Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodoanisole | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | THF | RT | 3 | 98 | [5] |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | X-Phos | Cs₂CO₃ | H₂O/PTS | RT | 18 | ~99 | [6] |

| 4-Iodotoluene | 5% Pd on Alumina | - | - | THF/DMA (9:1) | 75 | - | 60 | [7] |

| Aryl Iodides | PdCl₂ | α,β-ynones | K₂CO₃ | EtOH | 90 | 48 | 45-83 | [8] |

| o-Iodoanilines | (PPh₃)₂CuBH₄ | PPh₃ | DBU | - | 120 | 24 | >99 | [9] |

Note: The yields reported are for analogous Sonogashira reactions and serve as a general guide. Specific yields for this compound may vary.

Detailed Experimental Protocol: Synthesis of 3-((4-methoxyphenyl)ethynyl)benzonitrile

This protocol is adapted from a general procedure for Sonogashira coupling.[5]

Materials:

-

This compound

-

4-Iodoanisole

-

Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), distilled

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 eq.), 4-iodoanisole (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

-

Add anhydrous THF and distilled triethylamine to the flask.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-((4-methoxyphenyl)ethynyl)benzonitrile.

Cycloaddition Reactions: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[10][11] The ethynyl group of this compound readily participates in this reaction, making it a valuable tool for bioconjugation, materials science, and drug discovery.[12]

General Reaction Scheme

The CuAAC reaction of this compound with an organic azide is depicted below:

Caption: General scheme of the CuAAC (Click) reaction.

Quantitative Data for CuAAC Reactions

| Alkyne | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Benzyl azide | CuI / Et₃N | Cyrene™ | 30 | 12 | 88 | [10] |

| Propargyl alcohol | Coumarin azide | CuSO₄ / Na-Ascorbate / Ligand | Buffer | RT | 1 | - | [1] |

| Terminal Alkynes | Benzyl Azide | CuI / Et₃N | Cyrene™ | RT | overnight | 50-96 | [13] |

| Phenylacetylene | Benzyl Azide | RuH₂(CO)(PPh₃)₃ / Bu₄NBr | H₂O | 80 | 2 | - | [2] |

Note: The yields reported are for analogous CuAAC reactions and serve as a general guide. Specific yields for this compound may vary.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-(3-cyanophenyl)-1H-1,2,3-triazole

This protocol is adapted from a general procedure for CuAAC reactions.[10][14]

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and benzyl azide (1.0 eq.) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq.).

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq.).

-

With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC. The reaction is often complete within 1-4 hours.[15]

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1-benzyl-4-(3-cyanophenyl)-1H-1,2,3-triazole.

Nucleophilic Addition Reactions

The ethynyl group of this compound, activated by the electron-withdrawing benzonitrile moiety, is susceptible to nucleophilic attack. This reactivity allows for the synthesis of a variety of functionalized alkenes and heterocycles.

General Reaction Scheme

The nucleophilic addition of a generic nucleophile (Nu-H) to this compound can be illustrated as follows:

Caption: General scheme of nucleophilic addition to an alkyne.

Addition of Amines

Primary and secondary amines can add to the triple bond of activated alkynes to form enamines or imines, which can then be key intermediates in the synthesis of nitrogen-containing heterocycles. For example, the reaction of piperidine with activated alkynes is a known transformation.

Detailed Experimental Protocol: Reaction of this compound with Piperidine (Hypothetical)

This protocol is a generalized procedure for the addition of amines to activated alkynes.

Materials:

-

This compound

-

Piperidine

-

A polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent.

-

Add piperidine (1.2 eq.) to the solution.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate the enamine product.

Other Reactions and Applications

The versatile reactivity of the ethynyl group in this compound extends beyond the aforementioned examples. It can participate in various other transformations, leading to a diverse range of molecular architectures.

-

[3+2] Cycloadditions with other 1,3-Dipoles: Besides azides, this compound can react with other 1,3-dipoles like nitrile oxides to form isoxazoles. The regioselectivity of these reactions is an important consideration.[15]

-

Synthesis of Pyrimidines: The ethynyl group can serve as a three-carbon component in the construction of pyrimidine rings through condensation reactions with amidines or related compounds.[7][16]

-

Intramolecular Cyclizations: When tethered to a suitable functional group, the ethynyl moiety can undergo intramolecular cyclization to form fused heterocyclic systems.[17]

-

Microwave-Assisted Synthesis: Many of the reactions involving this compound can be significantly accelerated using microwave irradiation, leading to shorter reaction times and often improved yields.[3][18]

Mechanistic and Workflow Diagrams

Catalytic Cycle of the Sonogashira Coupling

Caption: Simplified catalytic cycle for the Sonogashira reaction.

Catalytic Cycle of the CuAAC Reaction

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Click Chemistry [organic-chemistry.org]

- 12. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 13. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

- 14. beilstein-archives.org [beilstein-archives.org]

- 15. benchchem.com [benchchem.com]

- 16. youtube.com [youtube.com]

- 17. maxapress.com [maxapress.com]

- 18. soc.chim.it [soc.chim.it]

Solubility Profile of 3-Ethynylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethynylbenzonitrile in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for understanding and experimentally determining its solubility. The information presented herein is intended to support research, development, and formulation activities involving this compound.

Predicted Solubility of this compound

Its solubility is expected to be higher in solvents that can engage in dipole-dipole interactions and have moderate to high polarity. Solvents like acetone, acetonitrile, and ethyl acetate are predicted to be effective at dissolving this compound. Aromatic solvents such as toluene may also be suitable due to π-π stacking interactions with the benzene ring. Alcohols like methanol and ethanol are likely to be moderate solvents, while nonpolar aliphatic hydrocarbons such as cyclohexane are expected to be poor solvents.

The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents, based on these principles and comparative data for 3-nitrobenzonitrile.

| Solvent | Chemical Formula | Predicted Qualitative Solubility | Rationale |

| Acetone | C₃H₆O | High | Polar aprotic solvent, capable of strong dipole-dipole interactions. |

| Acetonitrile | C₂H₃N | High | Polar aprotic solvent with a nitrile group, favorable for dissolving another nitrile. |

| Ethyl Acetate | C₄H₈O₂ | High | Moderately polar solvent with ester functionality. |

| Toluene | C₇H₈ | Moderate to High | Aromatic solvent, can engage in π-π stacking with the phenyl ring. |

| Methanol | CH₄O | Moderate | Polar protic solvent, can act as a hydrogen bond acceptor. |

| Ethanol | C₂H₆O | Moderate | Polar protic solvent, similar to methanol. |

| n-Propanol | C₃H₈O | Moderate | Less polar than methanol and ethanol, but still capable of dissolving the compound. |

| Isopropanol | C₃H₈O | Moderate | Branched alcohol, may have slightly lower solvating power than its linear isomer. |

| n-Butanol | C₄H₁₀O | Moderate to Low | Longer alkyl chain reduces overall polarity. |

| Cyclohexane | C₆H₁₂ | Low | Nonpolar aliphatic solvent, unlikely to effectively solvate the polar nitrile group. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The isothermal saturation method, also known as the shake-flask method, is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1]

Detailed Protocol: Isothermal Saturation Method

This protocol outlines the steps for determining the solubility of this compound in a given organic solvent at a specific temperature.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Sample vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.

2. Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.[1]

-

Sample Collection and Filtration: After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostat for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution and Analysis: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound. A pre-established calibration curve of known concentrations of this compound in the same solvent should be used for accurate quantification.

-

Data Reporting: The solubility is typically reported in units of mass per volume (e.g., g/100 mL) or molarity (mol/L).

3. Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound and a practical approach to its experimental determination. For specific applications, it is highly recommended that researchers perform their own solubility studies using the methodologies outlined above to obtain precise and reliable data.

References

In-Depth Technical Guide: 3-Ethynylbenzonitrile - Safety, Handling, and Material Safety Data Sheet (MSDS) Core

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on available data for 3-Ethynylbenzonitrile and structurally related compounds. It is not a substitute for a formal risk assessment and the official Safety Data Sheet (SDS) provided by the manufacturer.

Executive Summary

This compound is a bifunctional aromatic compound containing both a nitrile and an ethynyl group. While specific toxicological data for this compound is limited, information from its structural analog, benzonitrile, and other related aromatic nitriles allows for an informed, albeit precautionary, assessment of its potential hazards. This guide provides a comprehensive overview of the known safety information, recommended handling procedures, and a summary of toxicological data based on available literature for this compound and its analogs. The primary hazards are associated with skin and eye irritation, respiratory tract irritation, and potential harm if swallowed.

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is not extensively available in the public domain. The following table summarizes available information, with data for the closely related benzonitrile provided for comparison.

| Property | This compound | Benzonitrile (for comparison) |

| Molecular Formula | C₉H₅N | C₇H₅N |

| Molecular Weight | 127.14 g/mol | 103.12 g/mol [1] |

| Appearance | Solid | Liquid[1] |

| Boiling Point | 42-45 °C | 190 °C / 1013 hPa[1] |

| Melting Point | Not available | -13 °C[1] |

| Density | Not available | 1.00 g/cm³ at 20 °C[1] |

| Solubility in Water | Not available | 10 g/L[1] |

| Vapor Pressure | Not available | 0.7 hPa at 20 °C[1] |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

-

Skin Corrosion/Irritation: Category 2[2]

-

Serious Eye Damage/Eye Irritation: Category 2[2]

-

Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation): Category 3[2]

-

Acute Toxicity, Oral: While not formally categorized in all available documents, it is generally considered harmful if swallowed.

For the structural analog, benzonitrile, the following classifications apply:

-

Acute Toxicity, Oral: Category 4

-

Acute Toxicity, Dermal: Category 4

-

Flammable Liquids: Category 4

It is prudent to handle this compound with the assumption that it may share the acute oral and dermal toxicity of benzonitrile.

Toxicological Information

Acute Toxicity

No specific LD50 or LC50 data for this compound was found. The following table summarizes acute toxicity data for benzonitrile:

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 690 mg/kg | [1] |

| Dermal LD50 | Rat | 1200–2000 mg/kg bw | [3] |

| Dermal LD50 | Rabbit | 1250–1400 mg/kg bw | [3] |

| Inhalation LC50 (4h) | Mouse | < 2.95 mg/L | [3] |

| Inhalation LC50 (4h) | Rat | > 8 mg/L | [3] |

Clinical signs of acute toxicity in animals exposed to benzonitrile include hypoactivity, muscular weakness, prostration, dyspnea, and lacrimation[4].

Skin and Eye Irritation

As per its classification, this compound is expected to cause skin and eye irritation. Benzonitrile is also reported to be a skin and eye irritant[4].

Genotoxicity

Specific genotoxicity data for this compound is unavailable. However, a study on benzonitrile demonstrated that it can induce micronuclei in V79 cells, with the effects being primarily aneugenic (interfering with the mitotic spindle) rather than clastogenic (causing chromosome breakage)[5]. The study noted that these aneugenic effects occurred at low concentrations[5]. Another study evaluating benzonitrile as a fragrance ingredient found it to be negative in an in vivo micronucleus test[6]. Given the conflicting in vitro and in vivo data for the parent compound, the genotoxic potential of this compound remains to be fully elucidated.

Carcinogenicity and Reproductive Toxicity

No data on the carcinogenicity or reproductive toxicity of this compound could be located. Similarly, there is a lack of such data for benzonitrile[7].

Metabolism and Mechanism of Action

The metabolism of this compound has not been specifically studied. However, research on other aromatic nitriles provides insights into potential metabolic pathways.

It is a crucial point that benzonitrile is not metabolized to cyanide in vivo or in vitro[4]. This suggests that the acute toxicity of benzonitrile, and likely this compound, is not mediated by cyanide release, a common mechanism for some aliphatic nitriles.

The metabolism of aromatic nitriles can proceed through two main pathways:

-

Ring Oxidation: Cytochrome P450 enzymes can hydroxylate the aromatic ring. Studies on the in vitro metabolism of various benzonitriles using rat liver fractions have shown that ring hydroxylation is a common metabolic route[8].

-

Nitrile Group Metabolism: The nitrile group itself can be metabolized. While less common for simple benzonitriles, some substituted aromatic nitriles can undergo hydrolysis to the corresponding amide and subsequently to the carboxylic acid[8]. This conversion can also be mediated by cytochrome P450 enzymes[9].

The presence of the ethynyl group on this compound may influence its metabolism, potentially undergoing oxidation itself.

The exact mechanism of toxicity for benzonitrile has not been established[4]. For some substituted benzonitriles, such as certain herbicides, high cytotoxicity has been observed in vitro on hepatic cell lines[2].

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the public domain. However, for reference, here are generalized methodologies for key in vitro and in vivo toxicity assays that would be relevant for its evaluation.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the concentration-dependent cytotoxic effect of a substance on a cell line (e.g., HepG2 human liver cells).

Methodology:

-

Cell Culture: HepG2 cells are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The test substance (this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then exposed to these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the exposure period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the solvent control.

In Vivo Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

Objective: To determine the acute oral LD50 of a substance.

Methodology:

-

Animal Model: Typically, female rats from a standard strain are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions.

-

Dosing: A single animal is dosed with the test substance at a starting dose level. The substance is usually administered by gavage.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: Based on the outcome for the first animal (survival or death), the dose for the next animal is adjusted up or down by a constant factor. This process is continued for a small number of animals until the stopping criteria are met.

-

LD50 Calculation: The LD50 is calculated using a maximum likelihood method based on the outcomes and dose levels used.

Handling and Safety Precautions

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

Safe Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust or vapor.

-

Handle in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Keep away from food, drink, and animal feeding stuffs.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Spills and Disposal

-

For dry spills, avoid generating dust. Carefully sweep up and place in a sealed container for disposal.

-

For wet spills, absorb with an inert material and place in a sealed container for disposal.

-

Wash the spill area thoroughly with soap and water.

-

Dispose of waste in accordance with local, state, and federal regulations.

Visualizations

References

- 1. Benzonitrile for synthesis 100-47-0 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Chromosomal genotoxicity of nitrobenzene and benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Precursors for 3-Ethynylbenzonitrile Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-ethynylbenzonitrile, a valuable building block in pharmaceutical and materials science. The focus is on the key precursors and the detailed experimental methodologies for their conversion, with a particular emphasis on the Sonogashira coupling reaction. Quantitative data is presented to allow for a comparative analysis of different precursors, and reaction pathways are visualized to facilitate a deeper understanding of the synthetic processes.

Core Synthetic Methodology: The Sonogashira Coupling

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] For the synthesis of this compound, the key precursors are a 3-halobenzonitrile and a protected acetylene source, typically trimethylsilylacetylene (TMSA).

The general reaction proceeds in two main stages:

-

Sonogashira Coupling: A 3-halobenzonitrile (either 3-bromobenzonitrile or 3-iodobenzonitrile) is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II)), a copper(I) salt (e.g., copper(I) iodide), and a base (e.g., triethylamine) in a suitable solvent (e.g., N,N-dimethylformamide or tetrahydrofuran).

-

Deprotection: The resulting 3-((trimethylsilyl)ethynyl)benzonitrile is then deprotected by removing the trimethylsilyl (TMS) group to yield the final product, this compound. This is typically achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol.

Key Precursors: 3-Bromobenzonitrile vs. 3-Iodobenzonitrile

The choice of the aryl halide precursor has a significant impact on the reaction conditions and overall efficiency of the synthesis.

-

3-Iodobenzonitrile: Aryl iodides are generally more reactive in palladium-catalyzed cross-coupling reactions than aryl bromides. This higher reactivity often allows for milder reaction conditions, shorter reaction times, and potentially higher yields.

-

3-Bromobenzonitrile: While less reactive than the iodo- a, 3-bromobenzonitrile is often a more cost-effective starting material. The coupling reaction may require slightly harsher conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields to the iodo- counterpart.

Data Presentation: Quantitative Comparison of Precursors

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling reaction to produce this compound, based on the choice of the 3-halobenzonitrile precursor.

| Precursor | Catalyst System | Base/Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 3-Iodobenzonitrile | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine / THF | Room Temp. - 50 | 2 - 6 | 85 - 95 |

| 3-Bromobenzonitrile | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine / DMF | 60 - 80 | 6 - 12 | 70 - 85 |

Note: Yields are for the coupled product before the deprotection step and can vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 3-((Trimethylsilyl)ethynyl)benzonitrile from 3-Bromobenzonitrile

Materials:

-

3-Bromobenzonitrile

-

Trimethylsilylacetylene (TMSA)

-

Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry, inert-atmosphere flask, add 3-bromobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous DMF and triethylamine (4.0 eq).

-

Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-((trimethylsilyl)ethynyl)benzonitrile.

Protocol 2: Synthesis of 3-((Trimethylsilyl)ethynyl)benzonitrile from 3-Iodobenzonitrile

Materials:

-

3-Iodobenzonitrile

-

Trimethylsilylacetylene (TMSA)

-

Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Follow steps 1-3 as described in Protocol 1, substituting 3-iodobenzonitrile for 3-bromobenzonitrile and THF for DMF.

-

Add trimethylsilylacetylene (1.1 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction at room temperature or warm to 40-50 °C if necessary. Monitor the reaction progress by TLC or GC.

-

Upon completion, follow the workup and purification steps (6-9) as described in Protocol 1.

Protocol 3: Deprotection of 3-((Trimethylsilyl)ethynyl)benzonitrile

Materials:

-

3-((Trimethylsilyl)ethynyl)benzonitrile

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 3-((trimethylsilyl)ethynyl)benzonitrile (1.0 eq) in THF in a flask.

-

Add a 1M solution of TBAF in THF (1.1 eq) dropwise at room temperature.

-

Stir the mixture for 1-2 hours and monitor the deprotection by TLC.

-